molecular formula C16H18N4O2 B12246389 2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole

2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B12246389
M. Wt: 298.34 g/mol
InChI Key: ATMRKZWMHHWUNB-UHFFFAOYSA-N
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Description

2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized using agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Br₂, HNO₃

Major Products

    Oxidation: Formation of oxadiazole N-oxides

    Reduction: Formation of reduced oxadiazole derivatives

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives

Scientific Research Applications

2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds or coordinate with metal ions, while the benzoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a piperidine ring and an oxadiazole moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]-1,3-benzoxazole

InChI

InChI=1S/C16H18N4O2/c1-11-18-19-15(21-11)10-20-8-4-5-12(9-20)16-17-13-6-2-3-7-14(13)22-16/h2-3,6-7,12H,4-5,8-10H2,1H3

InChI Key

ATMRKZWMHHWUNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCCC(C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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